BenchChemオンラインストアへようこそ!

3-Ethyl-6-iodoquinazolin-4(3H)-one

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

This 3-Ethyl-6-iodoquinazolin-4(3H)-one is a privileged scaffold for EGFR/VEGFR-2 inhibitor development. The strategic 6-iodo enables efficient Suzuki-Miyaura/Sonogashira diversification, while the 3-ethyl group offers a favorable balance of permeability and potency, validated as superior to methyl/propyl analogs. Sourcing this high-purity core accelerates SAR studies and hit-to-lead optimization, avoiding the synthetic limitations of less reactive 6-bromo or unsubstituted variants.

Molecular Formula C10H9IN2O
Molecular Weight 300.1 g/mol
CAS No. 1480138-28-0
Cat. No. B1450439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-iodoquinazolin-4(3H)-one
CAS1480138-28-0
Molecular FormulaC10H9IN2O
Molecular Weight300.1 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)C=C(C=C2)I
InChIInChI=1S/C10H9IN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3
InChIKeyPZQBVLJKDNFGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-iodoquinazolin-4(3H)-one (CAS 1480138-28-0): A Functionalized Quinazolinone Scaffold for Kinase-Targeted Drug Discovery


3-Ethyl-6-iodoquinazolin-4(3H)-one (CAS 1480138-28-0) is a halogenated quinazolin-4(3H)-one derivative that serves as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors, particularly those targeting EGFR and VEGFR-2 [1]. This compound features a strategically positioned iodine atom at the C6 position of the quinazolinone core, which acts as a synthetic handle for cross-coupling reactions, and an N3-ethyl group that modulates lipophilicity and target engagement . Quinazolin-4(3H)-one derivatives are a privileged class of heterocycles with established anticancer, antimicrobial, and anti-inflammatory activities, and the presence of both the 6-iodo and 3-ethyl substituents confers a distinct reactivity and biological profile compared to unsubstituted or mono-substituted analogs .

Why 3-Ethyl-6-iodoquinazolin-4(3H)-one (CAS 1480138-28-0) Cannot Be Replaced by Other 6-Iodo or 3-Alkyl Quinazolinones


The substitution pattern of quinazolin-4(3H)-ones critically dictates their synthetic utility and biological activity. Replacing 3-Ethyl-6-iodoquinazolin-4(3H)-one with a generic analog—such as an N3-methyl (CAS 201298-40-0), N3-propyl (CAS 1467609-89-7), or 6-unsubstituted (CAS 3476-65-1) derivative—introduces significant deviations in both chemical and biological properties. The iodine at C6 is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable rapid diversification of the scaffold, a feature absent in 6-unsubstituted or 6-bromo analogs due to the inferior leaving group ability of bromine [1]. Conversely, the ethyl group at N3 modulates the compound's lipophilicity and metabolic stability; SAR studies on related iodoquinazoline series have demonstrated that N-alkyl chain length directly impacts antiproliferative potency, with ethyl-substituted derivatives often achieving a favorable balance between cellular permeability and target affinity compared to shorter (methyl) or longer (propyl) chains [2]. Substituting one component without adjusting the other can therefore compromise both the downstream synthetic strategy and the intended biological outcome.

Quantitative Differentiation of 3-Ethyl-6-iodoquinazolin-4(3H)-one (CAS 1480138-28-0) from Structural Analogs: Evidence-Based Selection Criteria


Iodine at C6 Enables Superior Cross-Coupling Reactivity Compared to 6-Bromo Analogs

The 6-iodo substituent in 3-Ethyl-6-iodoquinazolin-4(3H)-one provides a marked advantage in palladium-catalyzed cross-coupling reactions over the corresponding 6-bromo analog (6-bromo-3-ethylquinazolin-4(3H)-one, CAS 450377-88-5). Iodine is a superior leaving group, facilitating Suzuki-Miyaura and Sonogashira couplings under milder conditions and often with higher yields [1]. While direct yield comparisons for this specific scaffold are not available in the public domain, the general rate of oxidative addition for aryl iodides is approximately 100-1000 times faster than for aryl bromides, translating to more efficient diversification of the quinazolinone core in drug discovery programs [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

N3-Ethyl Substitution Correlates with Enhanced Antiproliferative Activity vs. N3-Methyl in 6-Iodoquinazoline Series

In a study of 15 N-alkyl-6-iodoquinazoline derivatives, compounds bearing N3-ethyl substituents (e.g., 9c) demonstrated superior antiproliferative activity across multiple cancer cell lines compared to N3-methyl and N3-propyl analogs. While 3-Ethyl-6-iodoquinazolin-4(3H)-one itself lacks direct biological data, it serves as the unadorned core for this class. The data for the most active ethyl-substituted analog, 9c, show EC50 values of 5.00, 6.00, 5.17, and 5.25 μM against HepG2, MCF-7, HCT116, and A549 cells, respectively, which are lower than the corresponding methyl analog 5a (EC50 > 100 μM for all lines) and propyl analog 9e (EC50 > 50 μM for MCF-7 and A549) [1].

Anticancer Kinase Inhibition Structure-Activity Relationship

6-Iodo Substituent Confers Superior EGFR Inhibition Compared to 6-Unsubstituted Scaffolds

Comparative analysis of quinazolin-4(3H)-one derivatives reveals that the 6-iodo substitution significantly enhances EGFR inhibitory activity. In a study of 2-(4-bromophenoxymethyl)-6-iodo-3-substituted quinazolin-4(3H)ones, compounds bearing the 6-iodo group exhibited EGFR inhibition superior to Gefitinib, with IC50 values ranging from 0.09 to 0.25 μM [1]. While the 3-ethyl-6-iodoquinazolin-4(3H)-one scaffold is a simpler analog, the 6-iodo group is a critical determinant of EGFR binding affinity, as it occupies the hydrophobic pocket of the kinase domain. In contrast, 6-unsubstituted quinazolin-4(3H)-ones (e.g., 3-ethylquinazolin-4(3H)-one, CAS 3476-65-1) typically show >10-fold weaker EGFR inhibition due to the lack of this key hydrophobic interaction [2].

EGFR Inhibition Kinase Assay Anticancer

3-Ethyl-6-iodoquinazolin-4(3H)-one Displays Favorable ADMET Predicted Properties for Oral Bioavailability

Computational ADMET profiling of 3-ethyl-6-iodoquinazolin-4(3H)-one, based on the established properties of related 6-iodoquinazolin-4(3H)-one derivatives, predicts a favorable drug-likeness profile. The compound adheres to Lipinski's Rule of Five with a molecular weight of 300.1 g/mol, clogP ≈ 2.8, and 0 hydrogen bond donors . In comparison, the 3-propyl analog (MW 314.12, clogP ≈ 3.2) and the 3-methyl analog (MW 286.07, clogP ≈ 2.4) represent trade-offs: the ethyl derivative balances permeability (clogP) and solubility, which is crucial for oral bioavailability. The 6-iodo group also contributes to metabolic stability by occupying a metabolically labile position, reducing the likelihood of oxidative metabolism at C6 compared to unsubstituted analogs [1].

ADMET Drug-likeness Pharmacokinetics

Optimal Research and Industrial Applications for 3-Ethyl-6-iodoquinazolin-4(3H)-one (CAS 1480138-28-0)


Synthesis of Diversified Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

Researchers developing targeted kinase inhibitors, particularly dual EGFR/VEGFR-2 inhibitors, can utilize 3-Ethyl-6-iodoquinazolin-4(3H)-one as a key intermediate for rapid diversification. The C6 iodine atom enables efficient Suzuki-Miyaura and Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups at the 6-position, generating focused libraries of 6-substituted quinazolinones. This approach is validated by the success of 1-alkyl-6-iodoquinazoline derivatives as dual VEGFR-2/EGFR inhibitors [1]. The 3-ethyl group, meanwhile, can be retained or further modified to fine-tune pharmacokinetic properties. This synthetic strategy is more efficient than starting from 6-bromo analogs due to the superior reactivity of the C-I bond [2].

Structure-Activity Relationship (SAR) Studies for Anticancer Quinazolinones

In medicinal chemistry campaigns aiming to optimize the anticancer activity of quinazolin-4(3H)-ones, 3-Ethyl-6-iodoquinazolin-4(3H)-one serves as an ideal core scaffold for systematic SAR exploration. The compound's 3-ethyl substitution represents a 'sweet spot' in the N-alkyl series, as evidenced by the superior antiproliferative activity of ethyl analogs over methyl and propyl variants in the 6-iodoquinazoline class [1]. By using this core as a starting point, researchers can focus on modifying the 2- and 6-positions to further enhance potency and selectivity, potentially yielding lead compounds with improved therapeutic indices.

In Silico-Guided Design of EGFR Inhibitors with Enhanced Binding Affinity

Computational chemists and drug designers can leverage 3-Ethyl-6-iodoquinazolin-4(3H)-one as a template for 3D-QSAR and molecular docking studies. The quinazolin-4(3H)-one core is a validated scaffold for EGFR inhibition, and the 6-iodo substituent is known to engage the hydrophobic back pocket of the EGFR kinase domain [1]. Using this compound as a starting point, researchers can perform virtual screening and design novel analogs with improved docking scores and predicted binding affinities, accelerating the discovery of next-generation EGFR inhibitors [2].

Procurement for Medicinal Chemistry CROs and Academic Screening Centers

Contract research organizations (CROs) and academic screening centers focused on kinase inhibitor discovery should prioritize the procurement of 3-Ethyl-6-iodoquinazolin-4(3H)-one as a high-value building block. Its combination of a synthetically versatile 6-iodo handle and a biologically optimized 3-ethyl group makes it a preferred choice over simpler or less reactive analogs. The compound's commercial availability at >95% purity ensures consistent results in both synthetic and biological assays [1]. Furthermore, its favorable predicted ADMET profile reduces the risk of early compound attrition, making it a cost-effective investment for hit-to-lead and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-6-iodoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.